2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride
Description
This compound is a heterocyclic hydrochloride salt featuring a thieno[2,3-c]pyrrolidine core fused with a benzyl substituent at the 5-position and an acetic acid moiety at the 3-position. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
2-(5-benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S.ClH/c17-15(18)6-12-10-21(19,20)14-9-16(8-13(12)14)7-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOGFKHTVYHFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)S(=O)(=O)CC2CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-c]pyrrole core, followed by the introduction of the benzyl group and the acetic acid moiety. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, pH levels, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound. Substitution reactions could introduce new functional groups, such as halides, alkyl groups, or other organic moieties.
Scientific Research Applications
2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between the target compound and related heterocyclic hydrochlorides:
Structural and Functional Differences
- Core Heterocycle: The target compound’s thieno-pyrrolidine system distinguishes it from pyrrolo-pyridines (e.g., ) and quinolines (). The sulfur atom in the thiophene ring may influence electronic properties and binding affinity compared to nitrogen-rich cores .
- Synthetic Complexity : Compound 27 () employs a benzotriazole carbonyl group, which requires multi-step protection/deprotection strategies, whereas the target compound’s acetic acid moiety may simplify derivatization.
Physicochemical and Pharmacokinetic Insights
- Solubility: Hydrochloride salts generally exhibit superior aqueous solubility. The target compound’s sulfone and acetic acid groups likely enhance this further compared to non-polar analogs like 2-(3-methoxyphenyl)pyrrolidine () .
- Bioavailability : The acetic acid moiety may facilitate active transport mechanisms, contrasting with neutral analogs such as 1-phenyloxindole () .
Biological Activity
The compound 2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid; hydrochloride is a synthetic organic molecule that exhibits significant biological activity. Its unique structure features a thieno-pyrrol framework with dioxo and acetic acid functionalities that contribute to its pharmacological properties. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 301.34 g/mol |
| Structural Features | Thieno[2,3-c]pyrrole core with a benzyl substituent and acetic acid moiety |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Cell Lines Tested : Various studies have tested its efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects . This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Experimental Findings : In vitro studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
Enzyme Inhibition
The compound also acts as an inhibitor of certain enzymes critical for tumor growth and inflammation:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Moderate inhibition | |
| Matrix metalloproteinases | Significant inhibition | |
| Histone deacetylases | Potent inhibition |
Case Studies
Several case studies highlight the biological activity of this compound:
-
Case Study 1: Breast Cancer Cell Line
- Objective : To assess the cytotoxic effects on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 15 µM.
-
Case Study 2: Anti-inflammatory Activity
- Objective : To evaluate the anti-inflammatory effects on RAW 264.7 macrophages.
- Methodology : Cells were stimulated with LPS and treated with the compound.
- Results : Significant reduction in NO production was noted at concentrations above 10 µM.
Synthesis and Derivatives
The synthesis of 2-(5-Benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl)acetic acid; hydrochloride typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno-pyrrole core through cyclization reactions.
- Introduction of the benzyl group via alkylation methods.
- Final acetic acid attachment followed by hydrochloride salt formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
